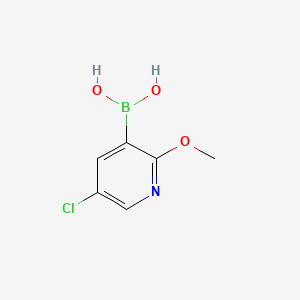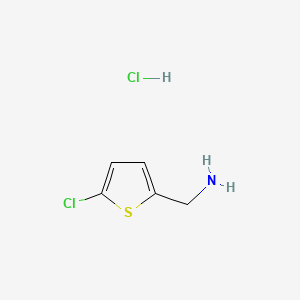
(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-1-(3,4-Difluorophenyl)ethanamine hydrochloride” is a chemical compound with the empirical formula H102 . It has a molecular weight of 193.62 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isCl.CC@@Hc1ccc(F)c(F)c1 . The InChI code is 1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 . The InChI key is KRYCUFKROCITGA-NUBCRITNSA-N . Physical And Chemical Properties Analysis
The compound is solid in form . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Enzymatic Synthesis of Chiral Intermediates
One significant application of compounds related to (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride in scientific research is their role in the enzymatic synthesis of chiral intermediates. For instance, a practical enzymatic process has been developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. This process utilizes a ketoreductase (KRED) to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol with high conversion and enantiomeric excess, demonstrating the potential for industrial applications due to its green and environmentally sound nature (Guo et al., 2017).
Chiral Resolution in Synthesis
Another application is observed in the efficient synthesis and practical resolution of chiral compounds. For example, an efficient synthesis and resolution process for 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, has been described. The resolution process uses R-(−)-mandelic acid as a resolving agent, demonstrating a scalable approach to obtain optically pure enantiomers, which are crucial for the pharmaceutical industry (Mathad et al., 2011).
Synthesis of Chalcones with Biomedical Applications
Research also extends to the synthesis of chalcones bearing N-substituted ethanamine tails, which have shown antiamoebic activity. These compounds are synthesized through an aldol condensation reaction and have demonstrated better activity than standard drugs like metronidazole against certain strains, highlighting the biomedical research applications of compounds related to this compound (Zaidi et al., 2015).
Multifunctional Biocide Development
Another intriguing application is found in the development of multifunctional biocides, such as 2-(Decylthio)ethanamine hydrochloride, which exhibits broad spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties. This highlights the potential of related compounds in industrial applications, particularly in recirculating cooling water systems (Walter & Cooke, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
(1R)-1-(3,4-difluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYCUFKROCITGA-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662538 |
Source


|
| Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
441074-81-3 |
Source


|
| Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)




